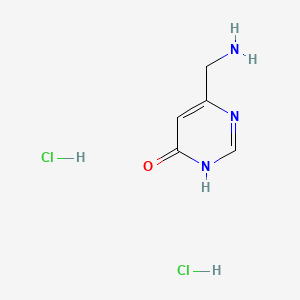

6-(aminomethyl)-1H-pyrimidin-4-one dihydrochloride

Descripción general

Descripción

6-(aminomethyl)-1H-pyrimidin-4-one dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its pyrimidine ring structure, which is a common motif in many biologically active molecules. The presence of an aminomethyl group at the 6-position and a hydroxyl group at the 4-position of the pyrimidine ring contributes to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(aminomethyl)-1H-pyrimidin-4-one dihydrochloride typically involves the reaction of 4-pyrimidinol with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol or water, and the reaction is carried out at elevated temperatures to facilitate the formation of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques such as crystallization or chromatography may be employed to isolate the final product.

Análisis De Reacciones Químicas

Types of Reactions

6-(aminomethyl)-1H-pyrimidin-4-one dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups such as amines, thiols, or hydroxyl groups.

Aplicaciones Científicas De Investigación

6-(aminomethyl)-1H-pyrimidin-4-one dihydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.

Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.

Mecanismo De Acción

The mechanism of action of 6-(aminomethyl)-1H-pyrimidin-4-one dihydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, facilitating its binding to enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The hydroxyl group at the 4-position can also participate in hydrogen bonding, further enhancing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

4-Aminopyrimidine: Similar structure but lacks the hydroxyl group at the 4-position.

6-Methyl-4-pyrimidinol: Similar structure but has a methyl group instead of an aminomethyl group at the 6-position.

4-Hydroxy-2-methylpyrimidine: Similar structure but has a methyl group at the 2-position instead of an aminomethyl group at the 6-position.

Uniqueness

6-(aminomethyl)-1H-pyrimidin-4-one dihydrochloride is unique due to the presence of both the aminomethyl and hydroxyl groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile molecule for research and industrial applications.

Actividad Biológica

6-(Aminomethyl)-1H-pyrimidin-4-one dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article reviews the available literature on its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula: CHClNO. Its structure features a pyrimidine ring substituted with an aminomethyl group, which is critical for its biological activity.

Synthesis

Recent studies have focused on synthesizing various derivatives of pyrimidine compounds, including this compound. The synthesis typically involves multi-step reactions that modify the pyrimidine core to enhance its pharmacological properties. For instance, modifications at the 2-position of the pyrimidine ring have been shown to significantly influence biological activity .

Anti-inflammatory Activity

This compound has been evaluated for its anti-inflammatory properties through various bioassays. In vitro studies have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, specifically COX-2, which plays a crucial role in inflammatory processes. The compound exhibited significant inhibition with IC values comparable to established anti-inflammatory drugs like celecoxib and diclofenac .

Table 1: Inhibition Potency of this compound Against COX Enzymes

| Compound | COX-1 IC (µM) | COX-2 IC (µM) |

|---|---|---|

| 6-(Aminomethyl)-1H-pyrimidin-4-one | 0.04 | 0.04 |

| Celecoxib | 0.04 | 0.01 |

| Diclofenac | 0.05 | 0.03 |

The compound's efficacy was further validated using in vivo models such as carrageenan-induced paw edema and cotton pellet-induced granuloma tests in rats, where it demonstrated comparable effects to indomethacin, a well-known anti-inflammatory agent .

Anticancer Activity

In addition to its anti-inflammatory effects, this compound has shown promise in anticancer research. Studies indicate that it can induce apoptosis in various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation .

Table 2: Anticancer Activity of this compound

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| A549 | 49.85 | Induction of apoptosis |

| MCF-7 | 36.00 | Cell cycle arrest at SubG1/G1 phase |

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Aminomethyl Group : This substituent is essential for binding interactions with target enzymes.

- Pyrimidine Core : Variations in substituents on the pyrimidine ring significantly affect potency and selectivity towards COX enzymes and cancer cell lines.

Preliminary SAR studies suggest that electron-donating groups enhance anti-inflammatory activity while maintaining low toxicity profiles .

Case Studies

Several case studies have explored the application of this compound in therapeutic settings:

- Anti-inflammatory Efficacy : A study involving animal models demonstrated that treatment with this compound resulted in a marked reduction in inflammation markers compared to control groups.

- Cytotoxicity Assessment : In vitro assays revealed significant cytotoxic effects against multiple cancer cell lines, prompting further investigation into its potential as a chemotherapeutic agent.

Propiedades

IUPAC Name |

4-(aminomethyl)-1H-pyrimidin-6-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O.2ClH/c6-2-4-1-5(9)8-3-7-4;;/h1,3H,2,6H2,(H,7,8,9);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVZURJYIHWJAEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CNC1=O)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679010 | |

| Record name | 6-(Aminomethyl)pyrimidin-4(1H)-one--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269054-56-9 | |

| Record name | 6-(Aminomethyl)pyrimidin-4(1H)-one--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.